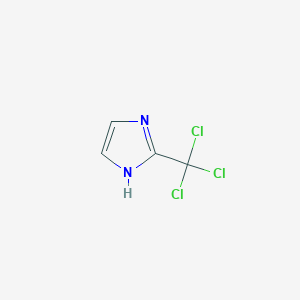
2-(trichloromethyl)-1H-imidazole
Vue d'ensemble
Description
2-(trichloromethyl)-1H-imidazole, also known as TCMI, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. TCMI has been found to possess unique properties that make it an attractive candidate for different applications.
Applications De Recherche Scientifique
Corrosion Inhibition
2-(trichloromethyl)-1H-imidazole derivatives have been studied for their application in corrosion inhibition. Zhang et al. (2015) investigated these derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. Their research showed that chloride-substituted compounds exhibit better inhibitive performance compared to fluoride-substituted ones (Zhang et al., 2015).
Catalysis in Organic Chemistry
Huo et al. (2015) reported the enantioselective, catalytic trichloromethylation of 2-acyl imidazoles using a chiral iridium complex in photoredox catalysis. This system produced several products with high enantiomeric excess, demonstrating the potential of 2-(trichloromethyl)-1H-imidazole in catalytic applications (Huo et al., 2015).
Synthesis and Antibacterial Evaluation
The synthesis of imidazole derivatives, including 2-(trichloromethyl)-1H-imidazole, and their antibacterial properties have been a focus of research. Ramos et al. (2020) synthesized tri(hetero)arylimidazole derivatives and found them to inhibit Staphylococcus aureus proliferation, suggesting potential in drug development (Ramos et al., 2020).
Spectroscopic Analysis and Molecular Docking
Thomas et al. (2018) conducted a study on two imidazole derivatives, including their synthesis and spectroscopic analysis. They also explored their reactivity properties through DFT and molecular dynamics simulations. This study highlighted the antimicrobial activity of these compounds against various bacterial strains (Thomas et al., 2018).
Organic Synthesis and Medicinal Applications
The broad range of applications of substituted imidazoles in medicinal chemistry has been highlighted by Gurav et al. (2022). They described the synthesis of 2,4,5-trisubstituted imidazoles, emphasizing their diverse medicinal applications, including antibacterial, antiviral, and anticancer properties (Gurav et al., 2022).
Propriétés
IUPAC Name |
2-(trichloromethyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl3N2/c5-4(6,7)3-8-1-2-9-3/h1-2H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNBALXXHBGQME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435256 | |
| Record name | 2-(trichloromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(trichloromethyl)-1H-imidazole | |
CAS RN |
163769-73-1 | |
| Record name | 2-(trichloromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

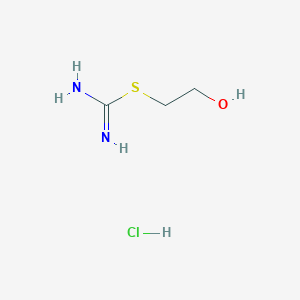

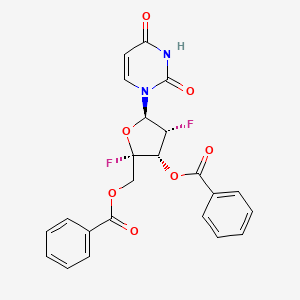
![N-[3-(carbamothioylamino)phenyl]acetamide](/img/structure/B3048221.png)

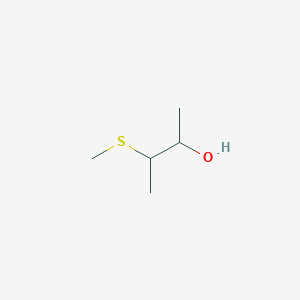

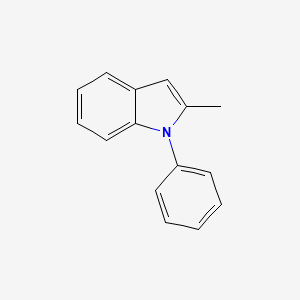
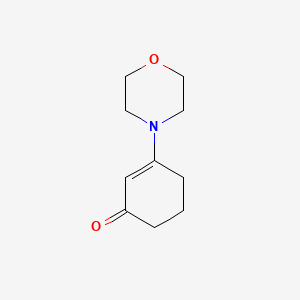
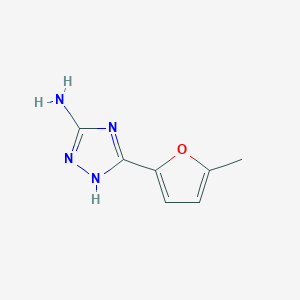
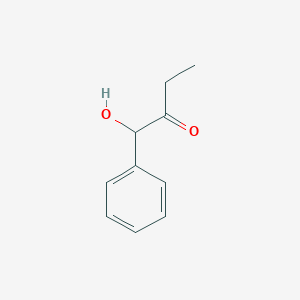
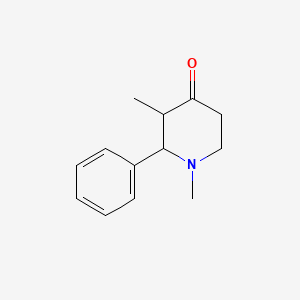
![Thieno[3,2-f]quinoline-2-carboxylic acid](/img/structure/B3048236.png)
